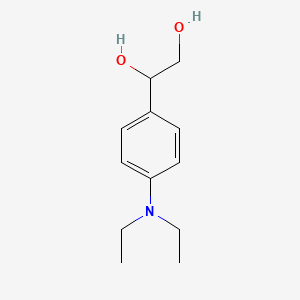
1-(4-(Diethylamino)phenyl)ethane-1,2-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-(Diethylamino)phenyl)ethane-1,2-diol is an organic compound with the molecular formula C12H19NO2 It is characterized by the presence of a diethylamino group attached to a phenyl ring, which is further connected to an ethane-1,2-diol moiety
Vorbereitungsmethoden
The synthesis of 1-(4-(Diethylamino)phenyl)ethane-1,2-diol can be achieved through several synthetic routes. One common method involves the reaction of 4-(diethylamino)benzaldehyde with ethylene glycol in the presence of a catalyst. The reaction typically proceeds under reflux conditions, and the product is purified through recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
1-(4-(Diethylamino)phenyl)ethane-1,2-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or methanol, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-(4-(Diethylamino)phenyl)ethane-1,2-diol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the production of dyes, polymers, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1-(4-(Diethylamino)phenyl)ethane-1,2-diol involves its interaction with molecular targets through hydrogen bonding, van der Waals forces, and electrostatic interactions. These interactions can affect the function of enzymes, receptors, and other proteins, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 1-(4-(Diethylamino)phenyl)ethane-1,2-diol include:
1-Phenyl-1,2-ethanediol: Lacks the diethylamino group, resulting in different chemical properties and reactivity.
4-(Diethylamino)benzaldehyde: Contains the diethylamino group but lacks the ethane-1,2-diol moiety.
1-(4-(Dimethylamino)phenyl)ethane-1,2-diol: Similar structure but with dimethylamino instead of diethylamino, leading to different steric and electronic effects.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C12H19NO2 |
|---|---|
Molekulargewicht |
209.28 g/mol |
IUPAC-Name |
1-[4-(diethylamino)phenyl]ethane-1,2-diol |
InChI |
InChI=1S/C12H19NO2/c1-3-13(4-2)11-7-5-10(6-8-11)12(15)9-14/h5-8,12,14-15H,3-4,9H2,1-2H3 |
InChI-Schlüssel |
VJMAIZLCLAWUSS-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)C1=CC=C(C=C1)C(CO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















